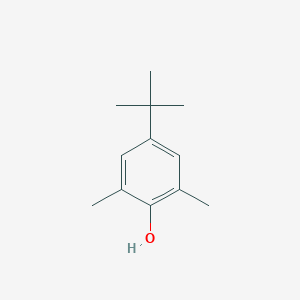

4-tert-Butyl-2,6-dimethylphenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPYMUOZRROULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061254 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-97-0 | |

| Record name | 4-(1,1-Dimethylethyl)-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2,6-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2,6-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYL-2,6-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8BIN7D1D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 4-tert-Butyl-2,6-dimethylphenol

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butyl-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sterically hindered phenolic compound of significant interest in various chemical and pharmaceutical applications. Its structure, characterized by a hydroxyl group flanked by two methyl groups and a para-tert-butyl group, imparts notable antioxidant properties and influences its physical behavior. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visual representation of its primary mechanism of action as a radical scavenger.

Physicochemical Properties

The chemical and physical characteristics of this compound are fundamental to its application and behavior in chemical systems. These properties are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₁₈O | - |

| Molecular Weight | 178.274[1] | g/mol |

| Melting Point | 82.4[1][2] | °C |

| Boiling Point | 248[1][2] | °C (at 760 mmHg) |

| Density | 0.952[1] | g/cm³ |

| Flash Point | 114.7[1][2] | °C |

| Vapor Pressure | 0.0158 | mmHg (at 25°C)[1] |

| Water Solubility | Insoluble | - |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, toluene[3] | - |

| pKa | ~9.88 (Estimated based on similar phenols)[4] | - |

| LogP | 3.3065 - 4.0[1] | - |

| Hydrogen Bond Donor Count | 1[1][2] | - |

| Hydrogen Bond Acceptor Count | 1[1][2] | - |

Mechanism of Action: Radical Scavenging

As a sterically hindered phenol, the primary mechanism of action for this compound is as a radical scavenger. This is crucial for its function as an antioxidant. The key pathway is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it and terminating oxidative chain reactions.[5] The bulky alkyl groups protect the resulting phenoxyl radical, enhancing its stability.[5]

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Experimental Protocols

Detailed methodologies for determining the key are outlined below.

Determination of Melting Point

The melting point is a critical indicator of purity.[6] A sharp melting range typically signifies a pure compound.

-

Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes (sealed at one end).[6][7]

-

Procedure:

-

Finely powder a small, dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.[7]

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (82.4°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6][8]

-

Determination of Boiling Point

This protocol is suitable for determining the boiling point of a liquid at atmospheric pressure.

-

Apparatus: Thiele tube or small test tube, thermometer, capillary tube (sealed at one end), heating source (e.g., hot plate with an oil bath).[9][10]

-

Procedure:

-

Place a few milliliters of the molten compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[11]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in an oil bath (Thiele tube is preferred for uniform heating).[9]

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly exit.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9]

-

Determination of Solubility

This qualitative method determines the solubility of the compound in various solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), spatulas.

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[12]

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol, toluene) in small portions.[12]

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[12]

-

Observe the mixture. If the solid completely dissolves, the compound is classified as soluble in that solvent under these conditions.

-

If the solid remains undissolved after adding the full amount of solvent, it is classified as insoluble or sparingly soluble.

-

Repeat the procedure for each solvent to be tested.

-

Determination of Partition Coefficient (LogP)

The shake-flask method is a standard technique for experimentally determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.

-

Apparatus: Separatory funnel or centrifuge tubes, analytical balance, UV-Vis spectrophotometer or HPLC, 1-octanol, and buffer solution (pH 7.4).

-

Procedure:

-

Pre-saturate the 1-octanol with the aqueous buffer and vice-versa by mixing them and allowing the phases to separate.[13]

-

Prepare a stock solution of this compound in the pre-saturated 1-octanol.

-

Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[14]

-

Allow the two phases (octanol and aqueous) to separate completely. Centrifugation can be used to expedite this process.

-

Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.[15]

-

Physicochemical Characterization Workflow

A logical workflow is essential for the systematic characterization of a chemical compound like this compound. The following diagram illustrates a typical process from initial synthesis or acquisition to final property determination.

Caption: A standard workflow for the physicochemical characterization of a synthesized compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 879-97-0 | Benchchem [benchchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. pennwest.edu [pennwest.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. agilent.com [agilent.com]

- 14. enamine.net [enamine.net]

- 15. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butyl-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-Butyl-2,6-dimethylphenol, a sterically hindered phenolic compound of significant interest in various industrial applications, particularly as an antioxidant. This document details the prevalent synthetic methodologies, focusing on the Friedel-Crafts alkylation of 2,6-dimethylphenol. It further elaborates on the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are provided to facilitate replication and further investigation by researchers in the fields of organic synthesis, materials science, and drug development.

Introduction

This compound, also known as 4-tert-butyl-2,6-xylenol, is an aromatic organic compound with the chemical formula C₁₂H₁₈O.[1] It belongs to the class of sterically hindered phenols, which are characterized by the presence of bulky alkyl groups ortho to the hydroxyl group.[1] This structural arrangement imparts significant stability to the phenoxyl radical formed upon hydrogen atom donation, making it a highly effective antioxidant.[1] Its primary application lies in the prevention of oxidative degradation in materials such as plastics, elastomers, and oils. While not a pharmaceutical agent itself, the study of hindered phenols provides valuable insights into antioxidant mechanisms relevant to drug development and the mitigation of oxidative stress.

This guide will systematically cover the synthesis and detailed characterization of this important compound.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of 2,6-dimethylphenol with a tert-butylating agent. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.

Reaction Principle

The reaction proceeds via the formation of a tert-butyl carbocation from a suitable precursor, such as tert-butanol or isobutylene, in the presence of an acid catalyst like sulfuric acid. The electron-rich aromatic ring of 2,6-dimethylphenol then attacks the carbocation. The ortho positions to the hydroxyl group are sterically hindered by the methyl groups, directing the bulky tert-butyl group to the electronically favored para position.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2,6-Dimethylphenol

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Methanol

-

Hexane

-

Anhydrous Sodium Sulfate

-

Deionized Water

Procedure:

-

To a stirred solution of 2,6-dimethylphenol in a suitable solvent (e.g., hexane), slowly add a stoichiometric equivalent of tert-butanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion, quench the reaction by slowly adding cold deionized water.

-

Separate the organic layer and wash it successively with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water or hexane, to yield pure this compound as a crystalline solid.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 879-97-0 | [1] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 82-84 °C | |

| Boiling Point | 248-249 °C | [2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Aromatic Protons |

| ~4.5 | s | 1H | Hydroxyl Proton |

| ~2.2 | s | 6H | Methyl Protons |

| ~1.3 | s | 9H | tert-Butyl Protons |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-OH (Aromatic) |

| ~140 | C-C(CH₃)₃ (Aromatic) |

| ~128 | C-H (Aromatic) |

| ~125 | C-CH₃ (Aromatic) |

| ~34 | Quaternary Carbon of tert-Butyl Group |

| ~31 | Methyl Carbons of tert-Butyl Group |

| ~16 | Methyl Carbons on the Aromatic Ring |

Table 3: IR Spectral Data (KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3400 | Broad, Strong | O-H Stretch (phenolic) |

| ~3000-2850 | Strong | C-H Stretch (aliphatic) |

| ~1600, ~1480 | Medium | C=C Stretch (aromatic ring) |

| ~1200 | Strong | C-O Stretch (phenolic) |

| ~850 | Strong | C-H Bend (aromatic) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 163 | High | [M - CH₃]⁺ (Loss of a methyl group from tert-butyl) |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Antioxidant Mechanism

The diagram below outlines the mechanism by which sterically hindered phenols like this compound act as radical scavengers.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Friedel-Crafts alkylation of 2,6-dimethylphenol remains the most efficient synthetic route. The structural integrity of the synthesized compound can be thoroughly confirmed using a combination of NMR, IR, and MS analytical techniques. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis of phenolic compounds and for professionals in the chemical and pharmaceutical industries interested in the application and analysis of antioxidants. Further research could focus on the development of more environmentally benign catalytic systems for its synthesis and a more in-depth exploration of its biological activities, if any, beyond its established antioxidant properties.

References

Spectroscopic Analysis of 4-tert-Butyl-2,6-dimethylphenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data acquisition and analysis for 4-tert-Butyl-2,6-dimethylphenol (CAS No. 879-97-0), a sterically hindered phenolic compound. Due to the arrangement of a bulky tert-butyl group and two methyl groups around the hydroxyl moiety, this compound exhibits significant steric hindrance, which influences its chemical reactivity and spectroscopic properties.[1] This document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of alkylated phenols and presents a structured format for the reporting of such data.

It is important to note that while extensive searches were conducted across various public spectral databases, including the Spectral Database for Organic Compounds (SDBS), specific experimental spectral data for this compound was not available at the time of this compilation. The tables below are therefore presented as a template for data presentation.

Data Presentation

The following tables are structured to summarize the key quantitative data from NMR, IR, and MS analyses.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring spectral data for alkylated phenols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common method for obtaining NMR spectra of phenolic compounds involves dissolving the sample in a deuterated solvent.

-

Sample Preparation : Approximately 5-25 mg of the solid this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), within an NMR tube.[2][3] The solution is then filtered to remove any particulate matter. For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrumentation : A high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument, is typically used for analysis.[2]

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

¹³C NMR : Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts of the peaks are then referenced to the internal standard.

Infrared (IR) Spectroscopy

For solid samples like this compound, the KBr pellet method is a standard sample preparation technique for transmission FTIR spectroscopy.

-

Sample Preparation (KBr Pellet Method) :

-

A small amount of the sample (1-2 mg) is finely ground with an agate mortar and pestle.[4]

-

This is then mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[4]

-

The mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common and robust ionization method for the mass spectrometric analysis of volatile and thermally stable organic compounds like alkylated phenols.

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS analysis, the sample is first dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a molecular ion (M⁺•).[5][6][7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). Aromatic compounds often produce a prominent molecular ion peak.[8]

-

Detection and Data Processing : The detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a phenolic compound.

References

- 1. 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL(17540-75-9) 1H NMR spectrum [chemicalbook.com]

- 2. A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

solubility of 4-tert-Butyl-2,6-dimethylphenol in common lab solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-Butyl-2,6-dimethylphenol (also known as 6-tert-Butyl-2,4-xylenol), a compound widely used as an antioxidant in fuels and as a pharmaceutical intermediate[1][2]. Understanding its solubility in common laboratory solvents is critical for its application in synthesis, formulation, and quality control.

Core Physicochemical Properties

This compound is an alkylated phenol with a molecular formula of C₁₂H₁₈O and a molecular weight of 178.27 g/mol [3][4]. Its structure, featuring a hydroxyl group and bulky alkyl substituents (one tert-butyl and two methyl groups), dictates its solubility profile[3][5]. The hydroxyl group can participate in hydrogen bonding, while the large alkyl groups impart a significant hydrophobic character, making the molecule sterically hindered[3][5].

Quantitative Solubility Data

The solubility of this compound is characterized by poor aqueous solubility and good solubility in many organic solvents. The available quantitative and qualitative data are summarized in the table below.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |

| Water | H₂O | 0.12 g/L | 20 | [6] |

| Water | H₂O | 150 mg/L (does not mix well) | 25 | [7] |

| Methanol | CH₃OH | Soluble | Not Specified | [7] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | [7] |

| Toluene | C₇H₈ | Soluble | Not Specified | [7] |

| Hydrocarbon Solvents | Various | Soluble in most | Not Specified | [7] |

| Chloroform | CHCl₃ | Generally Soluble | Not Specified | [5] |

Note: Many sources describe the compound as "insoluble in water" in a qualitative sense[8][9][10]. The quantitative data indicates very low solubility.

Factors Influencing Solubility

The solubility of this compound is a balance between its polar and non-polar characteristics.

-

Hydroxyl Group: The phenolic hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with polar solvents like alcohols, which enhances solubility[5].

-

Alkyl Groups: The presence of the bulky tert-butyl group and two methyl groups creates a large, non-polar, lipophilic region on the molecule[3][5]. This steric hindrance and hydrophobicity are the primary reasons for its low solubility in water and high solubility in non-polar solvents like toluene and other hydrocarbons[5][7]. The high predicted octanol-water partition coefficient (LogP) reflects this lipophilic nature[3].

dot

Caption: Logical relationship between molecular structure and solubility.

General Experimental Protocol for Solubility Determination

While specific experimental details from the cited literature are not available, a standard and widely accepted method for determining the solubility of a solid compound like this compound is the isothermal shake-flask method .

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid is present to achieve saturation and leave undissolved material.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the original solubility by taking the measured concentration and the dilution factor into account. The result is typically expressed in units of g/L or mg/mL.

dot

Caption: Experimental workflow for the shake-flask solubility method.

Application in Research and Development

The solubility data is crucial for several applications:

-

Drug Development: As a pharmaceutical intermediate, its solubility dictates the choice of solvents for reaction media, purification (e.g., recrystallization), and formulation. The synthesis of active pharmaceutical ingredients often involves complex organic transformations where this compound is a key building block.

-

Antioxidant Formulations: When used as an antioxidant in products like aviation fuel or plastics, it must be soluble in the host material to be effective[1][5]. Its primary antioxidant function proceeds via a Hydrogen Atom Transfer (HAT) mechanism to neutralize peroxyl radicals[3].

dot

Caption: Simplified antioxidant mechanism (Hydrogen Atom Transfer).

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 3. This compound | 879-97-0 | Benchchem [benchchem.com]

- 4. 6-tert-Butyl-2,4-dimethylphenol [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 2-tert-Butyl-4,6-dimethylphenol | 1879-09-0 [chemicalbook.com]

A Historical Literature Review of 4-tert-Butyl-2,6-dimethylphenol Research: A Technical Guide

Abstract: This whitepaper provides a comprehensive technical review of the historical and ongoing research surrounding 4-tert-Butyl-2,6-dimethylphenol (CAS No. 879-97-0). Classified as a sterically hindered phenolic antioxidant, this compound has garnered significant attention for its efficacy in preventing oxidative degradation. This document details its physicochemical properties, historical synthesis methods, and its primary mechanism of action as a radical scavenger. Key applications, particularly in polymer stabilization and as a fuel and lubricant additive, are discussed. Furthermore, this guide presents detailed experimental protocols for its synthesis and the evaluation of its antioxidant activity, supplemented by structured data tables and process diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic organic compound belonging to the class of sterically hindered phenols.[1] Its structure, featuring a hydroxyl group flanked by two methyl groups and a para-positioned bulky tert-butyl group, is central to its function as a potent antioxidant.[1] The steric hindrance provided by these alkyl groups enhances the stability of the phenoxy radical formed during the scavenging process, preventing it from initiating new degradation pathways and making it a highly effective primary antioxidant.[1] Historically, its development and application have been driven by the need to protect materials such as polymers, fuels, and lubricants from thermo-oxidative degradation, thereby extending their service life and maintaining their physical integrity.[1] This review consolidates the key research findings, from its fundamental chemical properties to its practical applications and the experimental methods used to characterize it.

Physicochemical and Identification Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, application, and analysis in a research and industrial context.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 4-tert-Butyl-2,6-xylenol, DBPC | [2] |

| CAS Number | 879-97-0 | [2] |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Appearance | White crystalline solid or colorless liquid | [3] |

| Melting Point | 82.4 °C | [2] |

| Boiling Point | 248 °C at 760 mmHg | [2] |

| Density | 0.952 g/cm³ | [2] |

| Flash Point | 114.7 °C | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| LogP | 3.30650 | [2] |

Historical Synthesis and Manufacturing Processes

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of 2,6-dimethylphenol (2,6-xylenol) with isobutylene. This electrophilic substitution reaction is typically catalyzed by a strong acid. A related process involves the dealkylation (de-tert-butylation) of this compound to produce 2,6-dimethylphenol, highlighting the reversible nature of the synthesis under acidic conditions.[4]

Core Application: Antioxidant Mechanism

The efficacy of this compound as an antioxidant stems from its ability to interrupt the free-radical chain reactions that drive oxidative degradation in organic materials.[1] This process, known as autoxidation, is a cycle involving initiation, propagation, and termination steps.

Mechanism of Action: The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) .[1] During the propagation phase of autoxidation, the phenol donates its hydroxyl hydrogen atom to a reactive peroxy radical (ROO•). This action neutralizes the radical, converting it into a more stable hydroperoxide (ROOH), and in the process, the phenol is converted into a phenoxy radical.[1]

Role of Steric Hindrance: The two ortho-methyl groups and the para-tert-butyl group provide significant steric shielding to the oxygen atom. This steric hindrance makes the resulting phenoxy radical highly stable and unreactive, preventing it from initiating new oxidation chains.[1][5] The radical can eventually be neutralized through reactions with other radicals to form non-radical, stable products, such as quinone-type structures or dimers, effectively terminating the chain reaction.[1]

Key Research Areas and Applications

Polymer Stabilization

A significant body of research has focused on the use of this compound as a primary antioxidant for stabilizing a wide range of polymers, including polyolefins (like polypropylene) and rubbers.[1][6][7] Its addition is crucial during high-temperature processing and for end-use applications to prevent thermo-oxidative degradation, which preserves the material's mechanical properties and extends its lifespan.[1] It functions by neutralizing the free radicals that form when polymers are exposed to heat and oxygen.[1]

Fuel and Lubricant Stability

In the aviation and automotive industries, this compound is utilized to prevent the oxidation of hydrocarbons in fuels (jet fuel, gasoline) and lubricants.[1][8][9] Oxidative degradation in fuels can lead to the formation of gums and deposits, which can impair engine performance.[9] As an antioxidant, it ensures fuel stability, particularly under high-temperature conditions, maintaining operational safety and efficiency.[9]

Experimental Methodologies

Synthesis Protocol: Alkylation of 2,6-Dimethylphenol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap.

-

Charging Reactants: The flask is charged with 2,6-dimethylphenol and a suitable solvent (e.g., dichloromethane).[10]

-

Catalyst Addition: The mixture is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid is added slowly with stirring.

-

Addition of Alkylating Agent: Isobutylene (liquefied or generated in situ) is added dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[11]

-

Workup: The reaction mixture is quenched by pouring it into cold water. The organic layer is separated, washed with a dilute sodium bicarbonate solution and then with brine.[11]

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.[11] The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol-water to yield the final product.[10]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons, confirming the positions of the alkyl groups on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, notably the broad O-H stretch of the phenolic hydroxyl group and the C-H stretches of the alkyl groups.

-

Elemental Analysis: This technique is used to determine the elemental composition (percentage of Carbon, Hydrogen, and Oxygen) to confirm the stoichiometric purity of the synthesized compound.[1]

Antioxidant Activity Assays: The DPPH Method

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid spectrophotometric method to evaluate the radical scavenging activity of phenolic compounds.[12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[12] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Preparation of Test Samples: Solutions of this compound at various concentrations are prepared in methanol. A standard antioxidant, such as Trolox or ascorbic acid, is also prepared for comparison.

-

Reaction: A fixed volume of the DPPH stock solution is added to the test sample solutions. The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

-

Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[13]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

Conclusion

This compound has a well-established history as a highly effective sterically hindered phenolic antioxidant. Its unique molecular structure provides a powerful mechanism for inhibiting oxidative degradation in a wide array of industrial products, from plastics to aviation fuels. The fundamental research into its synthesis, radical scavenging activity, and application performance has solidified its importance in material science and industrial chemistry. Future research may continue to explore its applications in new material composites, its environmental fate, and the development of next-generation stabilizers inspired by its robust and efficient mechanism of action.

References

- 1. This compound | 879-97-0 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. innospk.com [innospk.com]

- 4. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Health and Safety Data for 4-tert-Butyl-2,6-dimethylphenol: A Technical Guide

Disclaimer: Publicly available quantitative toxicological data for 4-tert-Butyl-2,6-dimethylphenol (CAS 879-97-0) is limited. To fulfill the requirements of this guide for toxicological data presentation, experimental protocols, and hazard classification visualization, data from the closely related and well-studied isomer, 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0) , has been used as a surrogate. This substitution is for illustrative purposes to demonstrate the type of health and safety information relevant to this class of chemicals.

Chemical Identification and Physical Properties

This compound is a sterically hindered phenol, a classification owed to the bulky tert-butyl and methyl groups on the phenol ring.[1] This structural arrangement provides significant steric shielding, which enhances the molecule's stability and is key to its efficacy as a radical scavenger and antioxidant.[1]

Table 1: Physical and Chemical Properties of this compound (CAS 879-97-0)

| Property | Value | Reference |

| CAS Number | 879-97-0 | [1][2] |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][3] |

| Melting Point | 82.4 °C | [2][4] |

| Boiling Point | 248 °C (at 760 mmHg) | [2][5] |

| Flash Point | 114.7 °C | [2][5] |

| Density | 0.952 g/cm³ | [2][5] |

| Vapor Pressure | 0.0158 mmHg (at 25 °C) | [2] |

| LogP (Octanol-Water Partition Coeff.) | 3.30650 | [2] |

Toxicological Profile

The following toxicological data is for the surrogate compound 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0) . This substance is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory tract.[6]

Table 2: Acute Toxicity Data for 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0)

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 530 mg/kg | [6] |

| LD₅₀ | Guinea Pig | Dermal | 7100 mg/kg | [6] |

Hazard Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on the available data for the surrogate compound 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0) , the following classification applies.

Table 3: GHS Classification for 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | ❗ |

| Acute Toxicity (Dermal) | 1 | H310: Fatal in contact with skin | 💀 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | ⚕️ |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects | 🌳 |

Note: Classifications are based on data from multiple safety data sheets for CAS 1879-09-0.

Experimental Protocols

Detailed experimental protocols for specific studies on this compound are not publicly available. However, toxicological assessments for regulatory purposes typically follow standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The general procedures for key acute toxicity endpoints are described below.

Acute Oral Toxicity (Based on OECD Guideline 401/420)

The acute oral toxicity is typically determined in a rodent model, such as the Wistar rat. In a limit test, a single high dose (e.g., 2000 mg/kg body weight) of the test substance is administered by oral gavage to a group of animals. If no mortality is observed, the LD₅₀ is considered to be greater than that dose. If mortality occurs, a full study with multiple dose groups is conducted to determine the LD₅₀, which is the statistically estimated dose that is expected to cause death in 50% of the dosed animals. Animals are observed for a period of at least 14 days for signs of toxicity and mortality. All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test is typically performed on rats or rabbits. The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours. A limit test may be performed at a dose of 2000 mg/kg body weight. If toxicity is observed, multiple dose groups are used to calculate the dermal LD₅₀. Animals are observed for 14 days for mortality and clinical signs of toxicity before a gross necropsy is performed.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

The skin irritation/corrosion potential is usually assessed using the albino rabbit. A small amount of the substance is applied to a patch of shaved skin and observed for effects after a set exposure period (e.g., 4 hours). The skin is evaluated for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the skin lesions.

Visualization of Hazard Classification Workflow

The following diagram illustrates the logical workflow from experimental data to the final GHS hazard classification for a chemical like the surrogate, 2-tert-Butyl-4,6-dimethylphenol.

References

- 1. This compound | 879-97-0 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 4-tert-Butyl-2,6-xylenol | C12H18O | CID 70150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 879-97-0 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-tert-Butyl-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-2,6-dimethylphenol, a sterically hindered phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts. The inherent structural features of this compound, particularly the presence of a hydroxyl group shielded by bulky alkyl substituents, are central to its chemical reactivity and biological efficacy.

Core Biological Activities

The unique molecular architecture of this compound underpins its significant biological effects. The steric hindrance provided by the tert-butyl and methyl groups enhances the stability of the phenoxy radical formed upon hydrogen donation, making it a potent radical scavenger. This primary antioxidant activity is the foundation for its broader therapeutic potential.

Antioxidant Activity

The principal mechanism of antioxidant action for sterically hindered phenols like this compound is Hydrogen Atom Transfer (HAT). This process allows the compound to effectively neutralize free radicals and interrupt the chain reactions of autoxidation.[1] The bulky substituents on the aromatic ring stabilize the resulting phenoxy radical, enhancing its antioxidant effectiveness.[1]

Quantitative Antioxidant Activity Data

| Assay | Test Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | 2,4-DTBP | 60 µg/ml | |

| ABTS Radical Scavenging | 2,4-DTBP | 17 µg/ml | |

| Metal Chelating Activity | 2,4-DTBP | 20 µg/ml |

Anti-inflammatory Activity

Derivatives of this compound have demonstrated the potential to modulate inflammatory pathways. The anti-inflammatory effects are often linked to the inhibition of key pro-inflammatory enzymes and signaling cascades. For instance, related compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), crucial mediators of inflammation.[2][3] This activity is attributed to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Anticancer Activity

A derivative of this compound, specifically 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has shown promising pro-apoptotic activity in various cancer cell lines.[4][5] This compound was found to diminish the proliferation of C6 glioma, MDA-MB-231 (breast cancer), LoVo (colon cancer), and HCT-15 (colon cancer) cells.[4] The anticancer mechanism involves the induction of apoptosis through the activation of caspases and the modulation of key survival signaling pathways.

Quantitative Anticancer Activity Data (for KTH-13-t-Bu)

| Cell Line | Treatment Concentration | Effect | Reference |

| C6 glioma | Dose-dependent | Induced morphological changes and apoptosis | [4] |

| MDA-MB-231 | Not specified | Diminished proliferation | [4] |

| LoVo | Not specified | Diminished proliferation | [4] |

| HCT-15 | Not specified | Diminished proliferation | [4] |

Neuroprotective Effects

Analogs of this compound have exhibited neuroprotective properties in preclinical models. These compounds have been shown to protect against oxidative glutamate neurotoxicity in vitro and confer neuroprotection in a rodent model of ischemic stroke.[6][7] The neuroprotective mechanism is linked to the reduction of oxidative stress, including the mitigation of mitochondrial superoxide anion and lipid reactive oxygen species (ROS).[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.

-

Prepare various concentrations of the test compound (this compound) in methanol.

-

In a 96-well plate, add a specific volume of the test compound solution (e.g., 20 µL) to each well.

-

Add a specific volume of the DPPH solution (e.g., 180 µL) to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 515-517 nm) using a microplate reader.

-

Methanol is used as a negative control. A standard antioxidant like ascorbic acid or Trolox is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound.

-

Add a small volume of the test compound solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 1 mL).

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A solvent blank is used as a control.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After treatment, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Treat cancer cells with the test compound for a specific time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V(-) / PI(-) cells are viable.

-

Annexin V(+) / PI(-) cells are in early apoptosis.

-

Annexin V(+) / PI(+) cells are in late apoptosis or necrosis.

-

Annexin V(-) / PI(+) cells are necrotic.

-

Neuroprotection Assay

Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases. Neurotoxicity can be induced by various agents such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides to mimic pathological conditions. The neuroprotective effect of a compound is assessed by its ability to prevent cell death and reduce oxidative stress.

Protocol:

-

Culture SH-SY5Y cells in a suitable medium.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., 6-OHDA).

-

After an incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described above.

-

To measure oxidative stress, intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment, incubate the cells with DCFH-DA.

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through the modulation of several key signaling pathways.

Anticancer Signaling Pathways

The anticancer effects of 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) are associated with the induction of apoptosis and the inhibition of pro-survival signaling.

-

Apoptosis Induction: KTH-13-t-Bu has been shown to increase the levels of cleaved caspase-3 and -9, which are key executioner and initiator caspases, respectively, in the apoptotic cascade.[4] This indicates the activation of the intrinsic apoptotic pathway.

-

Inhibition of Pro-Survival Pathways: The compound was also found to diminish the phosphorylation levels of STAT3, Src, and AKT.[4] These are critical nodes in signaling pathways that promote cell proliferation, survival, and metastasis.

Caption: Anticancer signaling pathway of a this compound derivative.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of related phenolic compounds are linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Anti-inflammatory signaling via NF-κB inhibition.

Antioxidant Mechanism Workflow

The primary antioxidant mechanism of this compound involves radical scavenging through Hydrogen Atom Transfer (HAT).

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential. Their well-established antioxidant properties provide a strong foundation for their observed anti-inflammatory, anticancer, and neuroprotective effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Future research should focus on:

-

Elucidating specific IC50 values for this compound across a range of biological assays.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of these compounds.

-

Synthesizing and screening novel derivatives to optimize potency and selectivity for specific therapeutic targets.

-

Further investigating the underlying molecular mechanisms to fully understand the signaling pathways modulated by these compounds.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 3.2. Neuroprotection Methods [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity [kjpp.net]

Theoretical Exploration of the Radical Scavenging Potential of 4-tert-Butyl-2,6-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to evaluate the radical scavenging activity of the synthetic phenolic antioxidant, 4-tert-Butyl-2,6-dimethylphenol. Given the importance of antioxidants in mitigating oxidative stress, a key factor in numerous diseases, understanding the mechanisms of action at a molecular level is paramount for the design of novel and more effective therapeutic agents.

This document outlines the predominant theoretical frameworks used to predict the antioxidant capacity of phenolic compounds, details the computational protocols for these analyses, and presents the key reaction pathways through which this compound is hypothesized to exert its radical-scavenging effects.

Core Concepts in Radical Scavenging by Phenolic Antioxidants

The antioxidant activity of phenolic compounds, including this compound, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is governed by several key thermodynamic parameters and can proceed through three main mechanisms:

-

Hydrogen Atom Transfer (HAT): A one-step process where the phenolic antioxidant (ArOH) donates a hydrogen atom to a radical (R•), forming a stable phenoxyl radical (ArO•) and a neutralized species (RH). The primary thermodynamic descriptor for this mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity.

-

Sequential Electron Transfer Proton Transfer (SETPT): A two-step process that is more favorable in polar solvents. First, the phenol donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation transfers a proton to the anion. The key thermodynamic parameters for this mechanism are the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE) .

-

Sequential Proton Loss Electron Transfer (SPLET): Another two-step mechanism favored in polar solvents. Initially, the phenol loses a proton to form a phenoxide anion (ArO-). This is followed by the transfer of an electron from the anion to the radical. The Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE) are the critical thermodynamic descriptors for the SPLET mechanism.

Computational Protocols for Assessing Radical Scavenging Activity

Density Functional Theory (DFT) has emerged as a powerful and widely accepted computational method for studying the antioxidant properties of phenolic compounds. The following protocol outlines a typical workflow for calculating the key thermodynamic parameters for this compound.

Software: Gaussian 16 or a comparable quantum chemistry software package.

Methodology:

-

Geometry Optimization:

-

The structures of the parent this compound molecule (ArOH), its corresponding phenoxyl radical (ArO•), its radical cation (ArOH•+), and its anion (ArO-) are optimized.

-

Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable level of theory for these types of calculations.

-

Solvation Model: To simulate a physiological environment, a polarizable continuum model (PCM) such as the Integral Equation Formalism PCM (IEFPCM) with water or ethanol as the solvent should be employed. Gas-phase calculations are also often performed for comparison.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized structures at the same level of theory to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

-

Calculation of Thermodynamic Descriptors:

-

The enthalpies (H) of the optimized species are used to calculate the BDE, IP, PA, and ETE according to the following equations:

-

BDE = H(ArO•) + H(H•) - H(ArOH)

-

IP = H(ArOH•+) + H(e-) - H(ArOH)

-

PA = H(ArO-) + H(H+) - H(ArOH)

-

ETE = H(ArO•) + H(e-) - H(ArO-)

-

-

The enthalpy of a hydrogen atom (H•), a proton (H+), and an electron (e-) are well-established values that are dependent on the chosen theoretical method and solvent.

-

Quantitative Data for this compound

Table 1: Calculated Thermodynamic Parameters for this compound in the Gas Phase

| Parameter | Symbol | Formula | Calculated Value (kcal/mol) |

| Bond Dissociation Enthalpy | BDE | H(ArO•) + H(H•) - H(ArOH) | To be calculated |

| Ionization Potential | IP | H(ArOH•+) + H(e-) - H(ArOH) | To be calculated |

| Proton Affinity | PA | H(ArO-) + H(H+) - H(ArOH) | To be calculated |

| Electron Transfer Enthalpy | ETE | H(ArO•) + H(e-) - H(ArO-) | To be calculated |

Table 2: Calculated Thermodynamic Parameters for this compound in Water (using IEFPCM)

| Parameter | Symbol | Formula | Calculated Value (kcal/mol) |

| Bond Dissociation Enthalpy | BDE | H(ArO•) + H(H•) - H(ArOH) | To be calculated |

| Ionization Potential | IP | H(ArOH•+) + H(e-) - H(ArOH) | To be calculated |

| Proton Affinity | PA | H(ArO-) + H(H+) - H(ArOH) | To be calculated |

| Electron Transfer Enthalpy | ETE | H(ArO•) + H(e-) - H(ArO-) | To be calculated |

Visualization of Radical Scavenging Mechanisms

The following diagrams, generated using the DOT language, illustrate the key radical scavenging pathways of a phenolic antioxidant like this compound.

Methodological & Application

Application Notes: DPPH Radical Scavenging Assay for 4-tert-Butyl-2,6-dimethylphenol

Introduction

4-tert-Butyl-2,6-dimethylphenol is a sterically hindered phenolic compound. Due to the presence of the hydroxyl group on the aromatic ring, it is expected to exhibit antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method to evaluate the antioxidant capacity of such compounds.[1][2][3] This method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[4][5] These application notes provide a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Mechanism of Action

Phenolic compounds, including this compound, primarily scavenge free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[1][4]

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen atom to the DPPH radical, forming the stable hydrazine (DPPH-H) and a phenoxyl radical (Ar-O•). The steric hindrance provided by the tert-butyl and methyl groups can influence the rate of this reaction.

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): The phenol donates an electron to the DPPH radical, forming a phenol radical cation and the DPPH anion. The radical cation then transfers a proton to the DPPH anion. This mechanism is often favored in polar solvents.[6]

The overall reaction leads to the discoloration of the DPPH solution, which is the basis for the spectrophotometric measurement.

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Experimental Protocol

This protocol details the procedure for determining the DPPH radical scavenging activity of this compound.

1. Materials and Reagents

-

This compound (Test Compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Standard Antioxidant)

-

Methanol or Ethanol (ACS Grade)

-

96-well microplate or 1.5 mL cuvettes

-

UV-Vis spectrophotometer or microplate reader

-

Vortex mixer

-

Calibrated pipettes

2. Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle or wrapped in aluminum foil and keep it in the dark at 4°C. The solution should be freshly prepared before use.[4]

-

Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or ethanol.

-

Working Solutions of Test Compound: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using the same solvent.

-

Standard Antioxidant Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Trolox or Ascorbic Acid in the same manner as the test compound.

-

Working Solutions of Standard: Prepare a series of dilutions from the standard stock solution with concentrations similar to the test compound.

3. Assay Procedure (96-Well Plate Method)

-

Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

-

Add 100 µL of the various concentrations of the test compound or standard antioxidant to the corresponding wells.

-

For the blank (control), add 100 µL of the solvent (methanol or ethanol) instead of the test sample to a well containing 100 µL of the DPPH solution.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4][7]

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

Perform the assay in triplicate for each concentration.

Caption: Experimental workflow for the DPPH radical scavenging assay.

4. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100 [5]

Where:

-

A_control is the absorbance of the DPPH solution with the solvent (blank).

-

A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentrations of the test compound. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

The antioxidant activity of this compound can be compared with a standard antioxidant. The results are typically summarized in a table format.

| Compound | Concentration Range (µg/mL) | IC50 Value (µg/mL) |

| This compound | 10 - 200 | Value to be determined |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 1 - 20 | 6.72 ± 0.47[8] |

| Trolox (Standard) | 1 - 10 | 2.81 ± 0.31[8] |

| Ascorbic Acid (Standard) | 1 - 50 | ~24.34 ± 0.09[9] |

Note: The IC50 value for this compound needs to be experimentally determined. The values for BHT, Trolox, and Ascorbic Acid are provided from literature for comparative purposes and may vary based on specific experimental conditions.

The DPPH assay is a reliable and efficient method for screening the free radical scavenging ability of phenolic compounds like this compound. The provided protocol offers a standardized approach for researchers in pharmacology and drug development to quantify and compare the antioxidant potential of new or modified phenolic structures. The resulting IC50 values are crucial for structure-activity relationship (SAR) studies and for identifying promising antioxidant agents.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]